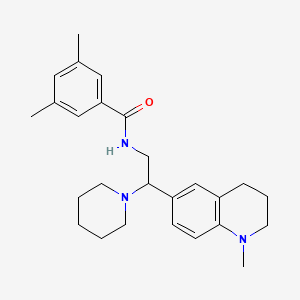
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H35N3O and its molecular weight is 405.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide , with CAS number 946362-58-9 , is a synthetic organic molecule notable for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O |
| Molecular Weight | 322.4 g/mol |
| Structure | Chemical Structure |
The compound is believed to exert its biological effects through various mechanisms, including:
- Inhibition of Nitric Oxide Synthase (nNOS) : Related compounds have shown selective inhibition of nNOS over other isoforms like eNOS and iNOS. This selectivity is crucial for developing treatments for conditions like neurodegenerative diseases where nNOS plays a role .
- Antimicrobial Activity : Some derivatives of tetrahydroquinoline structures demonstrate significant antibacterial and antifungal properties, suggesting that this compound may possess similar activities due to its structural features .
Research Findings
- In Vitro Studies : Preliminary studies indicate that the compound exhibits moderate to significant inhibitory activity against various bacterial strains. The lipophilicity of the compound correlates with its antimicrobial efficacy .
- Cholinesterase Inhibition : Compounds related to tetrahydroquinoline have shown potential as cholinesterase inhibitors, which are relevant in treating Alzheimer's disease. For example, certain derivatives have demonstrated IC50 values comparable to established drugs like physostigmine .
- Anti-Cancer Potential : Some studies suggest that similar compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The ability to induce apoptosis in cancer cells has been observed with related structures .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity exhibited better antibacterial activity, supporting the hypothesis that structural modifications can enhance biological activity .
Case Study 2: Neuroprotective Effects
Research on related compounds indicated neuroprotective effects through nNOS inhibition. In animal models, these compounds reduced neuronal damage and improved cognitive function in models of neurodegeneration. This suggests a potential therapeutic application for this compound in treating neurodegenerative disorders .
特性
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-19-14-20(2)16-23(15-19)26(30)27-18-25(29-12-5-4-6-13-29)22-9-10-24-21(17-22)8-7-11-28(24)3/h9-10,14-17,25H,4-8,11-13,18H2,1-3H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKNYDCRZHGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














